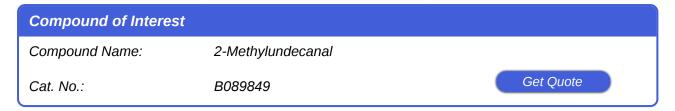


A Comparative Toxicological Assessment: Utilizing 2-Methylundecanal and Read-Across Analogs

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of **2-Methylundecanal**, a widely used fragrance ingredient, and its structurally related read-across analogs, dodecanal and tridecanal. The principle of read-across, where toxicological data from a well-studied substance is used to infer the properties of a structurally similar substance, is a scientifically credible approach to fill data gaps and reduce animal testing. This document summarizes key toxicological endpoints, presents available quantitative data in a comparative format, and details the experimental protocols for the cited studies.

Physicochemical Properties and Read-Across Justification

2-Methylundecanal, dodecanal, and tridecanal are all long-chain aliphatic aldehydes. Their structural similarity, particularly the presence of a reactive aldehyde group and comparable carbon chain lengths, forms the basis for a read-across approach in toxicological assessment. It is anticipated that they will share similar metabolic pathways, primarily oxidation to the corresponding carboxylic acids, which are then further metabolized.

Table 1: Physicochemical Properties of **2-Methylundecanal** and Read-Across Analogs



Property	2-Methylundecanal	Dodecanal	Tridecanal
CAS Number	110-41-8	112-54-9	10486-19-8
Molecular Formula	C12H24O	C12H24O	C13H26O
Molecular Weight	184.32 g/mol	184.32 g/mol	198.35 g/mol
Boiling Point	171 °C	~238 °C	~257 °C
LogP	~4.9	~4.7	~5.2
Water Solubility	Low	Low	Low

Comparative Toxicological Data

The following tables summarize the available toxicological data for **2-Methylundecanal** and its read-across analogs across key endpoints.

Table 2: Acute Toxicity

Endpoint	2-Methylundecanal	Dodecanal	Tridecanal
Oral LD50 (rat)	> 5000 mg/kg bw[1][2]	Data not available	Data not available
Dermal LD50 (rabbit)	> 10000 mg/kg bw[1] [2]	Data not available	Data not available

Table 3: Skin Sensitization

Endpoint	2-Methylundecanal	Dodecanal	Tridecanal
Human Repeat Insult Patch Test (HRIPT)	Non-sensitizing at 4% solution[1][2]	Considered a skin sensitizer[3]	Data not available
Local Lymph Node Assay (LLNA) EC3 Value	No Expected Sensitization Induction Level (NESIL) of 2900 μg/cm² (read-across for 2-methyloctanal)[4]	Data not available	Data not available



Table 4: Genotoxicity

Endpoint	2-Methylundecanal	Dodecanal	Tridecanal
Bacterial Reverse Mutation Assay (Ames Test)	Not expected to be mutagenic (read- across from 2- methyloctanal)	Not expected to be genotoxic[3]	Negative in BlueScreen HC assay[1]
In Vitro Micronucleus Test	Not expected to be clastogenic (read-across from 2-methyloctanal)[2]	Data not available	Non-clastogenic[1]

Table 5: Repeated Dose Toxicity

Endpoint	2-Methylundecanal	Dodecanal	Tridecanal
90-Day Oral Study (Rodent)	NOAEL: 1046 mg/kg bw/day (OECD 408) [2]	Read-across from Lauric Aldehyde (Dodecanal) NOAEL: 1409.7 mg/kg/day (OECD 408)[5]	Read-across from Lauric Aldehyde (Dodecanal) NOAEL: 1409.7 mg/kg/day (OECD 408)[5]

Table 6: Reproductive & Developmental Toxicity

Endpoint	2-Methylundecanal	Dodecanal	Tridecanal
Prenatal Developmental Toxicity (Rodent)	NOAEL: 1350 mg/kg/day (OECD 414)[4]	Data not available	Read-across from Undecanal NOAEL: 1000 mg/kg/day (OECD 422)[1]

Experimental Protocols

Detailed methodologies for the key toxicological studies cited are based on internationally recognized guidelines, primarily from the Organisation for Economic Co-operation and



Development (OECD).

Bacterial Reverse Mutation Test (Ames Test) - OECD Guideline 471

This in vitro assay evaluates the potential of a substance to induce gene mutations in several strains of Salmonella typhimurium and Escherichia coli.

- Test System: At least five strains of bacteria are used, including four strains of S. typhimurium (TA1535, TA1537, TA98, and TA100) and one strain of E. coli (WP2 uvrA) or S. typhimurium (TA102).
- Procedure: The test is conducted with and without a metabolic activation system (S9 fraction from rat liver) to mimic mammalian metabolism. In the plate incorporation method, the test substance, bacteria, and S9 mix (if used) are combined in molten top agar and poured onto minimal glucose agar plates. In the pre-incubation method, the test substance, bacteria, and S9 mix are incubated together before being mixed with top agar and plated.
- Dose Levels: At least five different concentrations of the test substance are used.
- Incubation: Plates are incubated at 37°C for 48-72 hours.
- Evaluation: A positive result is indicated by a concentration-related increase in the number of revertant colonies per plate over the solvent control, and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test - OECD Guideline 487

This test identifies substances that cause cytogenetic damage, leading to the formation of micronuclei in the cytoplasm of interphase cells.

- Test System: Cultured mammalian cells, such as human peripheral blood lymphocytes or cell lines like CHO, V79, or TK6, are used.
- Procedure: Cells are exposed to the test substance with and without a metabolic activation system (S9 mix). Treatment is typically for a short duration (3-6 hours) followed by a recovery



period, or for a longer duration (1.5-2 normal cell cycles).

- Cytokinesis Block: Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one cell division after exposure.
- Dose Levels: At least three analyzable concentrations of the test substance are evaluated.
- Analysis: The frequency of micronucleated cells in the treated cultures is compared to that in
 the solvent control cultures. A substance is considered positive if it induces a concentrationdependent increase in micronucleated cells or a reproducible and statistically significant
 positive response at one or more concentrations.

Repeated Dose 90-Day Oral Toxicity Study in Rodents - OECD Guideline 408

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

- Test System: Typically, Sprague-Dawley rats are used. At least 10 males and 10 females per group are required.
- Administration: The test substance is administered orally, usually daily, via gavage, in the diet, or in drinking water.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some toxic effects but not mortality.
- Observations: Animals are observed daily for clinical signs of toxicity. Body weight and food
 consumption are recorded weekly. Hematology, clinical biochemistry, and urinalysis are
 performed at the end of the study.
- Pathology: At the end of the 90-day period, all animals are subjected to a full necropsy, and organs are weighed. Histopathological examination is performed on the control and high-dose groups, and on any organs showing gross abnormalities in the other groups.
- Endpoint: The No-Observed-Adverse-Effect-Level (NOAEL) is determined.





Prenatal Developmental Toxicity Study - OECD Guideline 414

This study is designed to provide information on the effects of a substance on the pregnant female and the developing embryo and fetus.

- Test System: Commonly, rats or rabbits are used. At least 20 pregnant females per group are typically required.
- Administration: The test substance is administered daily, usually by oral gavage, from the time of implantation to the day before cesarean section.
- Dose Levels: At least three dose levels and a control group are used. The highest dose should induce some maternal toxicity but not severe toxicity or death.
- Maternal Observations: Females are observed for clinical signs of toxicity, and body weight is recorded throughout the study.
- Fetal Examination: Shortly before the expected day of delivery, the females are euthanized, and the uterus is examined for the number of implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.
- Endpoint: The NOAEL for both maternal and developmental toxicity is determined.

Human Repeat Insult Patch Test (HRIPT)

The HRIPT is a clinical study designed to assess the skin sensitization potential of a substance in human volunteers.

- Subjects: A panel of human volunteers (typically 50-200) is recruited.
- Induction Phase: The test material is applied to the same site on the skin under an occlusive
 or semi-occlusive patch for a 24 or 48-hour period. This is repeated nine times over a threeweek period. The sites are scored for any signs of irritation after each application.



- Rest Phase: A rest period of approximately two weeks follows the induction phase, during which no patches are applied.
- Challenge Phase: A challenge patch with the test material is applied to a new, untreated site on the skin.
- Evaluation: The challenge site is evaluated for any signs of an allergic reaction (erythema, edema) at 24 and 48 hours after patch removal.

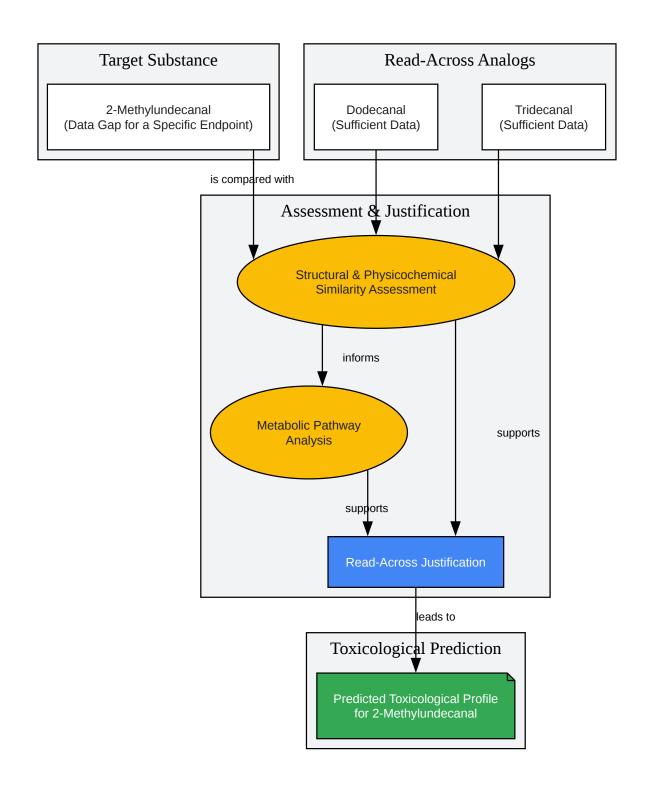
Local Lymph Node Assay (LLNA) - OECD Guideline 429

The LLNA is an in vivo method for assessing the skin sensitization potential of a substance by measuring lymphocyte proliferation in the draining lymph nodes.

- Test System: Typically, female CBA/J or CBA/Ca mice are used.
- Procedure: The test substance is applied to the dorsal surface of the ears of the mice for three consecutive days.
- Proliferation Measurement: On day 6, the mice are injected with ³H-methyl thymidine. A few hours later, the draining auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as a marker of lymphocyte proliferation.
- Endpoint: The Stimulation Index (SI) is calculated for each dose group by dividing the mean proliferation in the test group by the mean proliferation in the vehicle control group. A substance is considered a sensitizer if the SI is 3 or greater. The EC3 value, which is the estimated concentration of the test substance required to produce an SI of 3, is determined by interpolation of the dose-response curve and is a measure of the sensitizing potency.

Visualizations

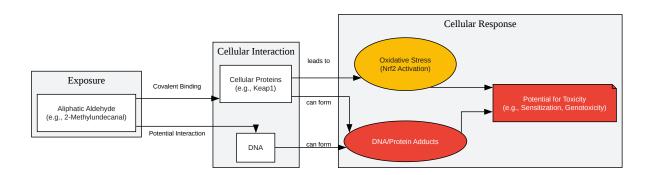




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Caption: Workflow for the read-across toxicological assessment of **2-Methylundecanal**.





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Caption: Potential cellular toxicity pathway for aliphatic aldehydes.

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